molecular formula C21H21N5O3 B2606877 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 2176070-28-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2606877
CAS No.: 2176070-28-1
M. Wt: 391.431
InChI Key: PVYSBZZSJLMDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative featuring two distinct pyrimidine moieties. The first pyrimidine ring is substituted with a cyclopropyl group at position 6 and a methylene-acetamide linker at position 4. The second pyrimidinone ring incorporates a 4-methoxyphenyl substituent at position 4 and a ketone group at position 5. The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism, while the methoxyphenyl substituent could influence electronic properties and solubility.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-17-6-4-15(5-7-17)19-9-21(28)26(13-25-19)11-20(27)22-10-16-8-18(14-2-3-14)24-12-23-16/h4-9,12-14H,2-3,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYSBZZSJLMDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. Common reagents used in these reactions include cyclopropylamine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

  • Structure: Contains a thioether linkage (-S-) between the pyrimidinone and acetamide, a methyl group at position 4, and a benzyl substituent.
  • The cyclopropyl and methoxyphenyl groups in the target compound introduce steric and electronic effects absent in the benzyl- and methyl-substituted analog.
  • Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-benzylacetamide, yielding 66% with a melting point of 196°C .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()

  • Structure : Features a fluorophenyl group and hydroxymethyl substituents on the pyrimidine core.
  • Key Differences :
    • The fluorine atom in this compound may enhance binding affinity through electron-withdrawing effects, whereas the methoxy group in the target compound offers electron-donating properties.
    • The target compound lacks sulfonamide functionality, which could reduce protein-binding promiscuity.

(R)- and (S)-Enantiomeric Amides ()

  • Structure: Complex stereoisomeric amides with diphenylhexane backbones and tetrahydropyrimidinone moieties.
  • Key Differences: The target compound lacks stereochemical complexity, suggesting a simpler synthesis pathway. The absence of hydroxyl and dimethylphenoxy groups in the target compound may reduce solubility but improve membrane permeability.

Structural and Functional Comparison Table

Compound Name Pyrimidine Substituents Linkage Type Notable Functional Groups Synthesis Yield (If Reported)
Target Compound 6-cyclopropyl, 4-(4-methoxyphenyl)-6-oxo Acetamide Cyclopropyl, methoxyphenyl N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-methyl Thioether Benzyl, methyl 66%
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-fluorophenyl, hydroxymethyl Sulfonamide Fluorophenyl, hydroxymethyl N/A

Research Findings and Implications

  • Stability and Reactivity : The acetamide linkage in the target compound may confer greater hydrolytic stability compared to thioether-containing analogs .
  • Synthetic Complexity : The absence of stereocenters (vs. compounds) simplifies large-scale synthesis .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20N4O3C_{18}H_{20}N_4O_3 and a molecular weight of 348.39 g/mol. The structural features include a cyclopropyl group attached to a pyrimidine ring and a methoxyphenyl moiety linked to a dihydropyrimidine core, which are essential for its biological activity.

This compound has been shown to exhibit enzyme inhibition properties, targeting specific pathways involved in disease processes:

  • Myeloperoxidase (MPO) Inhibition : The compound acts as a selective inhibitor of myeloperoxidase, an enzyme implicated in inflammatory responses and various diseases such as cardiovascular disorders and autoimmune conditions. Inhibiting MPO can reduce oxidative stress and inflammation, making it a promising candidate for therapeutic development .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

  • Inhibition Studies : Preclinical evaluations demonstrate that the compound effectively inhibits MPO activity in human whole blood stimulated with lipopolysaccharides. This inhibition was found to be time-dependent and irreversible, indicating a strong binding affinity to the enzyme .
  • Safety Profile : The pharmacokinetic studies conducted on animal models suggest that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This makes it a candidate for further clinical evaluation .

Case Studies and Research Findings

A notable case study involved the oral administration of the compound in cynomolgus monkeys, where robust inhibition of plasma MPO activity was observed following treatment. This suggests that the compound can effectively translate its inhibitory effects from in vitro settings to live models .

StudyFindings
Preclinical EvaluationDemonstrated selective inhibition of MPO with minimal off-target effects.
PharmacokineticsFavorable absorption and distribution characteristics observed in animal models.
ToxicologyNo significant toxicity reported at therapeutic doses during safety assessments.

Potential Therapeutic Applications

Given its mechanism of action and efficacy demonstrated in preclinical studies, this compound holds promise for several therapeutic applications:

  • Cardiovascular Diseases : By inhibiting MPO, it may reduce inflammation and oxidative stress associated with cardiovascular diseases.
  • Autoimmune Disorders : Its role in modulating inflammatory responses could make it beneficial for treating autoimmune conditions.
  • Cancer Therapy : There is potential for further exploration into its effects on tumor microenvironments where MPO is active.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.